molecular formula C18H36O2S B12809076 2-Mercaptoethyl palmitate CAS No. 30093-91-5

2-Mercaptoethyl palmitate

Cat. No.: B12809076
CAS No.: 30093-91-5
M. Wt: 316.5 g/mol
InChI Key: JNHUZSVMIPOGQO-UHFFFAOYSA-N
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Description

2-Mercaptoethyl palmitate, also known as 2-sulfanylethyl hexadecanoate, is an organic compound with the molecular formula C18H36O2S. It is a derivative of palmitic acid, where the hydroxyl group of the acid is replaced by a 2-mercaptoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethyl palmitate can be synthesized through the esterification of palmitic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using packed bed reactors or other advanced reactor designs. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl palmitate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, esters.

Scientific Research Applications

2-Mercaptoethyl palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of 2-mercaptoethyl palmitate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can modulate cellular signaling pathways and influence biological processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoethyl oleate
  • 2-Mercaptoethyl stearate
  • 2-Mercaptoethyl myristate

Uniqueness

2-Mercaptoethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of a thiol group. This combination imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

30093-91-5

Molecular Formula

C18H36O2S

Molecular Weight

316.5 g/mol

IUPAC Name

2-sulfanylethyl hexadecanoate

InChI

InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21/h21H,2-17H2,1H3

InChI Key

JNHUZSVMIPOGQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCS

Origin of Product

United States

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